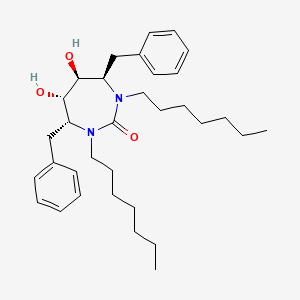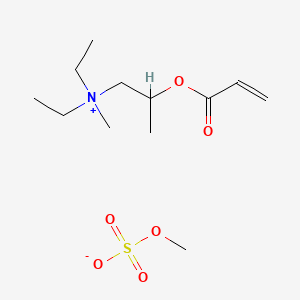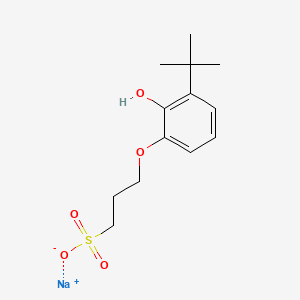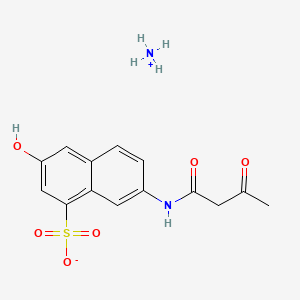
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a hydroxyl group, a sulphonate group, and an amino group linked to a 1,3-dioxobutyl moiety. Its molecular formula is C14H14N2O6S, and it is often used in analytical chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate typically involves multiple steps. One common method includes the reaction of 7-amino-3-hydroxynaphthalene-1-sulphonic acid with 1,3-dioxobutane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.
Scientific Research Applications
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid
- 4-((1,3-Dioxobutyl)amino)naphthalene-1-sulphonic acid
Uniqueness
Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61750-18-3 |
|---|---|
Molecular Formula |
C14H16N2O6S |
Molecular Weight |
340.35 g/mol |
IUPAC Name |
azanium;3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO6S.H3N/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21;/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21);1H3 |
InChI Key |
BTSOJXVXOFADOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




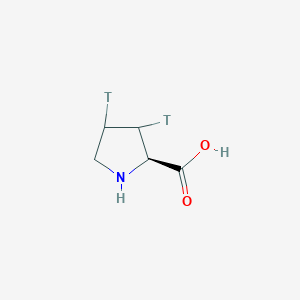
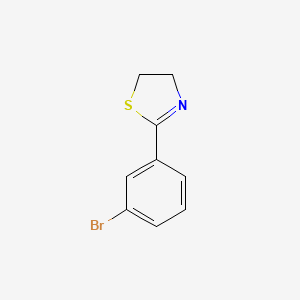
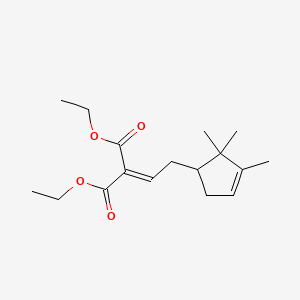
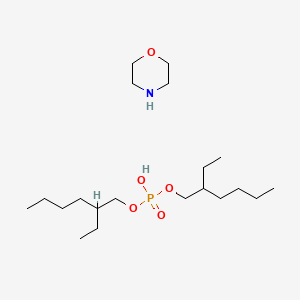
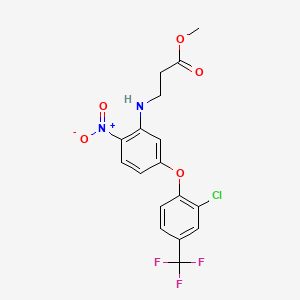
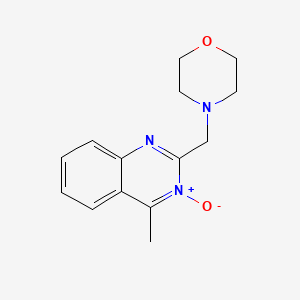
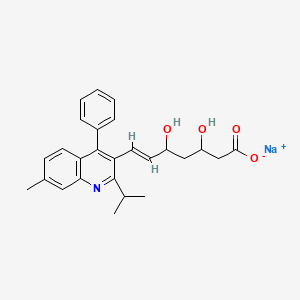

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
